Cas no 35351-27-0 (5-Bromo-3-methyl-1-benzofuran-2-carboxamide)

5-Bromo-3-methyl-1-benzofuran-2-carboxamide is a brominated benzofuran derivative with a carboxamide functional group, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the bromine substituent and methyl group, enhance reactivity for further functionalization, making it valuable for constructing complex heterocyclic frameworks. The carboxamide moiety provides potential for hydrogen bonding, improving solubility and interaction with biological targets. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and electronic properties. High purity and well-defined reactivity ensure consistent performance in cross-coupling reactions and other transformations.
5-Bromo-3-methyl-1-benzofuran-2-carboxamide structure
35351-27-0 structure
Product Name:5-Bromo-3-methyl-1-benzofuran-2-carboxamide
CAS No:35351-27-0
MF:C10H8BrNO2
MW:254.080021858215
CID:1092492
PubChem ID:43236669
Update Time:2025-06-22

5-Bromo-3-methyl-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-methylbenzofuran-2-carboxamide
    • 5-bromo-3-methyl-1-benzofuran-2-carboxamide
    • EN300-73591
    • 35351-27-0
    • CS-0217316
    • A912482
    • Z68590960
    • AKOS008035397
    • G25854
    • SCHEMBL13787073
    • 5-Bromo-3-methyl-1-benzofuran-2-carboxamide
    • Inchi: 1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H2,12,13)
    • InChI Key: GYTSTTJYQZEMFW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C)=C(C(N)=O)O2

Computed Properties

  • Exact Mass: 252.97384g/mol
  • Monoisotopic Mass: 252.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 386.1±42.0 °C at 760 mmHg
  • Flash Point: 187.3±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

5-Bromo-3-methyl-1-benzofuran-2-carboxamide Security Information

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Additional information on 5-Bromo-3-methyl-1-benzofuran-2-carboxamide

Recent Advances in the Study of 5-Bromo-3-methyl-1-benzofuran-2-carboxamide (CAS: 35351-27-0)

5-Bromo-3-methyl-1-benzofuran-2-carboxamide (CAS: 35351-27-0) is a synthetic benzofuran derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its brominated benzofuran core and carboxamide functional group, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and structural optimization of 5-Bromo-3-methyl-1-benzofuran-2-carboxamide to enhance its bioactivity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the carboxamide moiety could significantly improve the compound's binding affinity to specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). These findings suggest that 5-Bromo-3-methyl-1-benzofuran-2-carboxamide could serve as a promising scaffold for the development of novel kinase inhibitors or GPCR modulators, which are highly sought after in the treatment of cancers and neurological disorders.

In addition to its potential as a therapeutic agent, 5-Bromo-3-methyl-1-benzofuran-2-carboxamide has also been investigated for its role in chemical biology. A recent preprint on bioRxiv highlighted its utility as a fluorescent probe for imaging cellular processes. The study revealed that the bromine atom in the benzofuran ring could be replaced with other halogens or functional groups to tune the compound's photophysical properties, making it a versatile tool for live-cell imaging and diagnostics. This opens up new avenues for the use of this compound in both basic research and clinical applications.

Another area of interest is the compound's potential antimicrobial activity. A 2022 study in European Journal of Medicinal Chemistry reported that 5-Bromo-3-methyl-1-benzofuran-2-carboxamide exhibited moderate inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings underscore the potential of 5-Bromo-3-methyl-1-benzofuran-2-carboxamide as a lead compound for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Despite these promising developments, challenges remain in the clinical translation of 5-Bromo-3-methyl-1-benzofuran-2-carboxamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of derivatives with improved pharmacokinetic profiles, as reported in a 2023 ACS Chemical Biology publication. These efforts are critical for advancing the compound from the bench to the bedside.

In conclusion, 5-Bromo-3-methyl-1-benzofuran-2-carboxamide (CAS: 35351-27-0) represents a versatile and promising compound in the fields of medicinal chemistry and chemical biology. Its diverse pharmacological properties, coupled with its potential for structural optimization, make it a valuable candidate for further research and development. Future studies should focus on elucidating its mechanisms of action, optimizing its therapeutic efficacy, and addressing the challenges associated with its clinical application. As the scientific community continues to explore the potential of this compound, it is likely to play an increasingly important role in the discovery of new drugs and diagnostic tools.

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